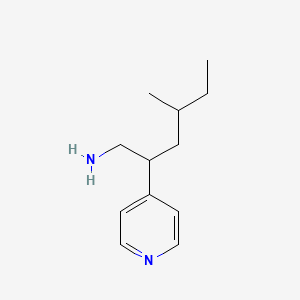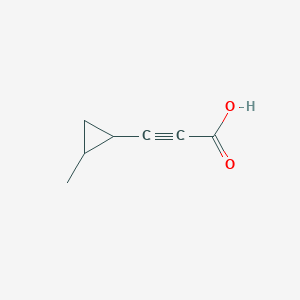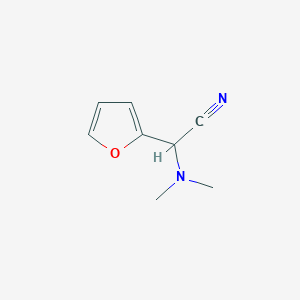
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is a compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
N-Methylation: The N-methylation step involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in proteins, while the amino and N-methyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.
2-Amino-3-(1-benzofuran-3-yl)propanoic acid: Similar structure but lacks the N-methyl group.
2-Amino-3-(1-benzofuran-3-yl)propanol: Similar structure but has an alcohol group instead of the amide.
Uniqueness
2-Amino-3-(1-benzofuran-3-yl)-N-methylpropanamide is unique due to the presence of the N-methyl group, which can influence its biological activity and interactions with molecular targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-amino-3-(1-benzofuran-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C12H14N2O2/c1-14-12(15)10(13)6-8-7-16-11-5-3-2-4-9(8)11/h2-5,7,10H,6,13H2,1H3,(H,14,15) |
Clé InChI |
UMDYMSCPULFHNP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(CC1=COC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)

![2-Formylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158554.png)






![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)




